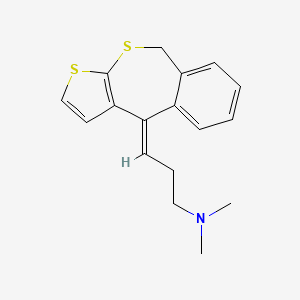
(+)-Losigamone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Losigamone is a chiral compound known for its potential therapeutic applications, particularly in the treatment of epilepsy. It is an enantiomer of losigamone, which means it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound has garnered interest due to its unique pharmacological properties and its ability to modulate neuronal activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Losigamone typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the key intermediate: This involves the reaction of a suitable precursor with reagents such as sodium hydride and alkyl halides under controlled conditions.
Cyclization: The intermediate undergoes cyclization to form the core structure of this compound. This step often requires the use of strong acids or bases as catalysts.
Chiral Resolution: The racemic mixture of losigamone is resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Losigamone undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert this compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of this compound.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: Research has shown its ability to modulate ion channels and neurotransmitter release, making it a candidate for studying neuronal activity.
Medicine: Its anticonvulsant properties have been explored for the treatment of epilepsy and other neurological disorders.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical studies.
Mecanismo De Acción
The mechanism of action of (+)-Losigamone involves modulation of neuronal ion channels, particularly sodium and calcium channels. By inhibiting the excessive influx of these ions, it helps stabilize neuronal membranes and prevent abnormal electrical activity associated with seizures. The compound also interacts with gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission and contributing to its anticonvulsant effects.
Comparación Con Compuestos Similares
Similar Compounds
(-)-Losigamone: The enantiomer of (+)-Losigamone with similar but distinct pharmacological properties.
Carbamazepine: Another anticonvulsant with a different mechanism of action.
Phenytoin: A widely used antiepileptic drug that also modulates ion channels.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct pharmacological properties compared to its enantiomer and other anticonvulsants. Its ability to modulate multiple ion channels and enhance GABAergic activity sets it apart from other compounds in its class.
Propiedades
Fórmula molecular |
C12H11ClO4 |
|---|---|
Peso molecular |
254.66 g/mol |
Nombre IUPAC |
(2R)-2-[(S)-(2-chlorophenyl)-hydroxymethyl]-3-methoxy-2H-furan-5-one |
InChI |
InChI=1S/C12H11ClO4/c1-16-9-6-10(14)17-12(9)11(15)7-4-2-3-5-8(7)13/h2-6,11-12,15H,1H3/t11-,12-/m0/s1 |
Clave InChI |
ICDNYWJQGWNLFP-RYUDHWBXSA-N |
SMILES isomérico |
COC1=CC(=O)O[C@@H]1[C@H](C2=CC=CC=C2Cl)O |
SMILES canónico |
COC1=CC(=O)OC1C(C2=CC=CC=C2Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![sodium;5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-[[hydroxy(tetradecoxy)phosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-olate](/img/structure/B10784406.png)

![[3,6,13-Trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B10784412.png)
![Methyl 6-[2-(3-cyclohexyl-3-hydroxyprop-1-enyl)-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B10784420.png)

![2'-Deoxy-5-fluoro-5'-O-[hydroxy(tetradecyloxy)phosphoryl]uridine](/img/structure/B10784439.png)
![[Ala1,3,11,15]-Endothelin (53-63)](/img/structure/B10784442.png)

